Methoxysulfonylmethanesulfonate
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Overview
Description
Methoxysulfonylmethanesulfonate is an organosulfur compound known for its unique chemical properties and applications It is a derivative of methanesulfonic acid and is characterized by the presence of sulfonyl groups attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxysulfonylmethanesulfonate can be synthesized through several methods. One common approach involves the reaction of methanesulfonic acid with methanol in the presence of a catalyst. This reaction typically occurs under acidic conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methoxysulfonylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like methanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives. These products have diverse applications in different fields .
Scientific Research Applications
Methoxysulfonylmethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of methoxysulfonylmethanesulfonate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of cellular processes, induction of apoptosis, and other biological effects. The specific molecular targets and pathways involved depend on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler compound with similar sulfonyl groups but lacking the methoxy group.
Uniqueness
Its ability to participate in a wide range of chemical reactions and its potential therapeutic uses make it a valuable compound for research and industry .
Properties
IUPAC Name |
methoxysulfonylmethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2/c1-8-10(6,7)2-9(3,4)5/h2H2,1H3,(H,3,4,5)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIWWUJXDLMOKI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)CS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O6S2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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